molecular formula C6H4N4O B13209305 [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde

Cat. No.: B13209305
M. Wt: 148.12 g/mol
InChI Key: GWVYHAOPVNDUBE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde is a high-value, fused heterocyclic building block specifically designed for medicinal chemistry and drug discovery research. Its structure combines a [1,2,4]triazolo[1,5-a]pyrazine core, recognized as a privileged scaffold in the design of biologically active compounds, with a versatile formyl functional group at the 8-position . The electron-deficient nature of the triazolopyrazine ring system is isosteric with purines, allowing it to mimic native nucleobases and interact with a variety of enzymatic targets, particularly kinases . The aldehyde group is a critical synthetic handle, enabling rapid diversification through numerous reactions, including nucleophilic addition, reductive amination, and condensations to form hydrazones, oximes, or alkenes. This facilitates the efficient exploration of structure-activity relationships (SAR) and the construction of compound libraries. Research into related 1,2,4-triazolo-fused heterocycles has demonstrated their significant potential as inhibitors of protein-protein interactions, such as the influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the PA-PB1 subunit heterodimerization . Furthermore, analogous scaffolds have shown promising activity against a range of therapeutic targets, including c-Met kinase and gamma-secretase (BACE-1), highlighting the broad utility of this chemotype in developing treatments for cancer, neurodegenerative diseases, and viral infections . This compound is offered "For Research Use Only" and is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazine-8-carbaldehyde

InChI

InChI=1S/C6H4N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-4H

InChI Key

GWVYHAOPVNDUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)C=O

Origin of Product

United States

Preparation Methods

Cyclization via Diazo Intermediate Thermolysis

One of the earliest and foundational methods for synthesizing 1,2,4-triazolo-fused pyrazines, including analogs ofTriazolo[1,5-a]pyrazine-8-carbaldehyde, involves the thermolysis of tetrazole precursors. Wentrup and coworkers demonstrated this by heating 5-(2-pyrazinyl)tetrazole at high temperature (400 °C under vacuum), producing the triazolopyrazine core via a diazo intermediate. Although this method yields the target compound in modest yields (~20%), it establishes the key intramolecular cyclization step critical for constructing the fused heterocycle framework.

Chlorination and Subsequent Functionalization of Pyrazine Carboxylic Acids

A practical approach involves preparing the pyrazine carbaldehyde derivative through chlorination of the corresponding carboxylic acid precursor, followed by nucleophilic substitution or coupling reactions. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acids were converted to their acid chlorides using chlorinating agents, which then underwent coupling with various nucleophiles to yield functionalized triazolopyrazines. This method can be adapted to the pyrazine analog, where the aldehyde group is introduced via controlled oxidation or selective substitution at the 8-position.

Solid-Phase Assisted Hydrazone Cyclization

Raghavendra et al. reported a solid-phase synthesis strategy for 1,2,3-triazolo[1,5-a]pyrazines, which can be conceptually extended to 1,2,4-triazolo analogs. This method involves the reaction of polystyrene-bound p-toluenesulfonyl hydrazide with acetylpyrazine derivatives in the presence of a Lewis acid catalyst, forming hydrazones that cyclize to the fused triazolopyrazine system. Yields ranged from 33% to 62%, demonstrating a regiospecific and efficient route that minimizes purification steps.

Copper-Catalyzed Cycloaddition and Halide Displacement

Copper-catalyzed [3 + 2] cycloaddition reactions between propiolamide derivatives and azides have been employed to build triazole rings fused to pyrazine cores. Subsequent halide displacement reactions afford saturated triazolopyrazine derivatives. This method is notable for its mild conditions and relatively high yields (up to 80%), offering an alternative to high-temperature thermolysis methods.

Thermal Condensation and Fusion Reactions

Thermal condensation of aromatic acids with aminoguanidine derivatives under solvent-free conditions has been utilized to prepare triazole-based amines, which can be further cyclized to fused triazolopyrazines. For example, refluxing ethyl esters with hydrazine hydrate followed by cyclization at elevated temperatures (210–250 °C) yields key intermediates like 3-phenyl-1,2,4-triazole-5-amine, which can be elaborated into fused aldehyde-containing pyrazines.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Advantages Limitations Reference
Thermolysis of Tetrazole Precursors 5-(2-pyrazinyl)tetrazole, 400 °C, vacuum ~20 Direct cyclization, simple precursor Harsh conditions, low yield
Chlorination of Carboxylic Acids Acid chlorides, nucleophilic substitution Variable (30–80) Versatile functionalization Requires multi-step synthesis
Solid-Phase Hydrazone Cyclization Polystyrene p-toluenesulfonyl hydrazide, TiCl4 catalyst 33–62 Regiospecific, easy purification Moderate yields
Copper-Catalyzed Cycloaddition Propiolamide, azides, Cu catalyst Up to 80 Mild conditions, high yield Requires metal catalyst
Thermal Condensation & Fusion Aromatic acid, aminoguanidine, 210–250 °C Moderate to high Solvent-free, scalable High temperature, possible side products

Research Discoveries and Insights

  • The intramolecular cyclization via diazo intermediates, although pioneering, is limited by harsh reaction conditions and modest yields. Modern synthetic approaches favor milder conditions with catalytic assistance to improve efficiency.

  • The chlorination of carboxylic acid precursors followed by coupling reactions allows for diverse substitution patterns on the triazolopyrazine core, including the introduction of aldehyde groups at specific positions, facilitating further functionalization.

  • Solid-phase synthesis methods represent a significant advancement for preparing fused triazolopyrazines, enabling easier purification and potential automation, which is valuable for medicinal chemistry libraries.

  • Copper-catalyzed azide-alkyne cycloaddition (click chemistry) has been successfully adapted to synthesize triazolopyrazine derivatives, offering a modular and high-yielding route that can be tailored for various substituents, including aldehyde functionalities.

  • Thermal condensation methods provide a straightforward route to key triazole intermediates, which can be cyclized to fused pyrazines, although the requirement for high temperatures may limit sensitive functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

The triazolo-annelated heterocycles differ in their fused ring systems, which significantly influence their physicochemical and biological properties. Key examples include:

Compound Class Core Structure Key Features
[1,2,4]Triazolo[1,5-a]pyrazine Triazole + Pyrazine Electron-deficient pyrazine core; aldehyde at C8 enhances electrophilicity.
[1,2,4]Triazolo[1,5-a]pyrimidine Triazole + Pyrimidine Broader π-conjugation; sulfonamide substituents confer herbicidal activity .
[1,2,4]Triazolo[1,5-a]triazine Triazole + Triazine High affinity for adenosine A2a receptors; piperazine derivatives improve bioavailability .
[1,2,4]Triazolo[4,3-a]pyrazine Triazole (different fusion site) Altered regiochemistry affects reactivity; used in bioactive intermediates .
[1,2,4]Triazolo[1,5-a]quinazoline Triazole + Quinazoline Expanded aromatic system; modified reactivity for diverse derivatization .

Key Insights :

  • Pyrazine vs. Pyrimidine : Pyrimidine analogs (e.g., [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit stronger herbicidal activity due to sulfonamide groups mimicking natural substrates of acetolactate synthase (ALS) .
  • Triazine Derivatives: Piperazine-substituted triazolo[1,5-a]triazines (e.g., ZM-241385 derivatives) show potent adenosine A2a receptor antagonism with oral bioavailability up to 89% .
  • Regiochemical Effects : The fusion site of the triazole ring ([1,5-a] vs. [4,3-a]) alters electronic properties and synthetic accessibility. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives are synthesized via sequential substitution and cyclization reactions with high yields (80.04% total) .

Substituent-Driven Functionalization

Substituents at key positions modulate bioactivity and pharmacokinetics:

Position Substituent Compound Example Impact
C8 Carbaldehyde Target compound Electrophilic site for nucleophilic additions; potential for Schiff base formation.
C8 Sulfonamide [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Herbicidal activity via ALS inhibition; ortho-substituents enhance activity .
C8 Piperazine [1,2,4]Triazolo[1,5-a]triazine derivatives Improved oral bioavailability (e.g., 89% in rats) and CNS penetration .
C5/C7 Methyl/Chloro 5,7-Dimethyl/chloro analogs Increased lipophilicity and metabolic stability .

Key Insights :

  • Carbaldehyde vs. Sulfonamide : The aldehyde group offers reactivity for further derivatization (e.g., condensation reactions), whereas sulfonamides directly interact with enzymatic targets like ALS .
  • Piperazine Modifications : Bulky piperazine groups in triazolo-triazines reduce first-pass metabolism, enhancing oral efficacy in Parkinson’s disease models .

Key Insights :

  • Microwave Assistance : Reduces reaction times for triazolo-pyrimidine derivatives .
  • Regioselective Challenges : Fusion site ([1,5-a] vs. [4,3-a]) requires precise control of cyclization conditions .

Key Insights :

  • Structural-Activity Relationships : Small substituent changes (e.g., ortho vs. para positions) drastically alter bioactivity. For example, ortho-substituted sulfonamides in triazolo-pyrimidines show superior herbicidal potency .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde is a compound of significant interest due to its diverse biological activities. Research has shown that derivatives of this compound exhibit potent anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrazine derivatives. For instance, a series of compounds were evaluated for their antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Notably, one derivative demonstrated IC50 values of 9.47 μM against MGC-803 cells, indicating superior potency compared to standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their effects includes the inhibition of critical signaling pathways involved in cell proliferation and survival. Specifically, the most active compound was found to inhibit the ERK signaling pathway significantly. This resulted in decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to induced apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, [1,2,4]triazolo[1,5-a]pyrazine derivatives have shown promising antimicrobial activity. For example:

  • Antibacterial Effects : Certain derivatives were tested against various bacterial strains and exhibited significant antibacterial activity.
  • Antiviral Properties : Some compounds demonstrated efficacy in inhibiting viral replication in vitro.

Summary of Biological Activities

The following table summarizes the biological activities reported for [1,2,4]triazolo[1,5-a]pyrazine derivatives:

Biological Activity Cell Line/Pathogen IC50/Effect
AnticancerMGC-8039.47 μM
AnticancerHCT-1169.58 μM
AnticancerMCF-713.1 μM
AntimicrobialVarious bacterial strainsSignificant inhibition
AntiviralViral replication assaysEffective inhibition

Case Study 1: ERK Pathway Inhibition

A specific derivative was studied for its ability to inhibit the ERK signaling pathway in MGC-803 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in phosphorylation levels of ERK1/2 and its upstream activators (c-Raf and MEK1/2), suggesting a targeted approach for cancer therapy via signaling pathway modulation .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another study focused on the antimicrobial properties of various triazolo[1,5-a]pyrazine derivatives. Compounds were screened against multiple bacterial strains (including Gram-positive and Gram-negative bacteria) and demonstrated broad-spectrum activity. The structure-activity relationship indicated that modifications to the triazole ring could enhance antimicrobial potency .

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